Cas no 374922-67-5 (4-(2,3,5,6-tetrafluorophenoxy)methylbenzoic acid)
4-(2,3,5,6-tetrafluorophenoxy)methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-((2,3,5,6-tetrafluorophenoxy)methyl)benzoic acid
- 4-(2,3,5,6-tetrafluorophenoxy)methylbenzoic acid
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- MDL: MFCD02236718
- Inchi: 1S/C14H8F4O3/c15-9-5-10(16)12(18)13(11(9)17)21-6-7-1-3-8(4-2-7)14(19)20/h1-5H,6H2,(H,19,20)
- InChI Key: NQIUCXYOCUKXRR-UHFFFAOYSA-N
- SMILES: FC1C(=CC(=C(C=1OCC1C=CC(C(=O)O)=CC=1)F)F)F
4-(2,3,5,6-tetrafluorophenoxy)methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 028050-1g |
4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzoic acid |
374922-67-5 | 1g |
£210.00 | 2022-03-01 | ||
| Fluorochem | 028050-5g |
4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzoic acid |
374922-67-5 | 5g |
£591.00 | 2022-03-01 | ||
| Matrix Scientific | 207530-1g |
4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzoic acid |
374922-67-5 | 1g |
$749.00 | 2023-09-10 | ||
| Enamine | EN300-228603-0.05g |
4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoic acid |
374922-67-5 | 95.0% | 0.05g |
$44.0 | 2025-03-21 | |
| Enamine | EN300-228603-0.1g |
4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoic acid |
374922-67-5 | 95.0% | 0.1g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-228603-0.25g |
4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoic acid |
374922-67-5 | 95.0% | 0.25g |
$94.0 | 2025-03-21 | |
| Enamine | EN300-228603-0.5g |
4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoic acid |
374922-67-5 | 95.0% | 0.5g |
$148.0 | 2025-03-21 | |
| Enamine | EN300-228603-1.0g |
4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoic acid |
374922-67-5 | 95.0% | 1.0g |
$190.0 | 2025-03-21 | |
| Enamine | EN300-228603-2.5g |
4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoic acid |
374922-67-5 | 95.0% | 2.5g |
$314.0 | 2025-03-21 | |
| Enamine | EN300-228603-5.0g |
4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoic acid |
374922-67-5 | 95.0% | 5.0g |
$520.0 | 2025-03-21 |
4-(2,3,5,6-tetrafluorophenoxy)methylbenzoic acid Related Literature
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 4-(2,3,5,6-tetrafluorophenoxy)methylbenzoic acid
4-(2,3,5,6-Tetrafluorophenoxy)methylbenzoic Acid: A Comprehensive Overview
4-(2,3,5,6-Tetrafluorophenoxy)methylbenzoic Acid, also known by its CAS number CAS No. 374922-67-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into the chemical structure, synthesis methods, properties, and recent advancements related to this compound.
The molecular structure of 4-(2,3,5,6-Tetrafluorophenoxy)methylbenzoic Acid consists of a benzoic acid moiety attached to a tetrafluorophenoxy group via a methylene bridge. The presence of multiple fluorine atoms in the phenoxy group imparts unique electronic and steric properties to the molecule. Fluorine substitution is known to enhance stability and alter the reactivity of aromatic systems, making this compound a valuable substrate for further chemical modifications.
Recent studies have explored the synthesis of CAS No. 374922-67-5 through various routes, including nucleophilic aromatic substitution and coupling reactions. Researchers have optimized reaction conditions to achieve higher yields and purities. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of palladium-catalyzed cross-coupling reactions to synthesize this compound efficiently.
The physical properties of 4-(2,3,5,6-Tetrafluorophenoxy)methylbenzoic Acid make it suitable for applications in drug discovery and material science. Its high thermal stability and solubility in organic solvents make it an ideal candidate for use as an intermediate in pharmaceutical synthesis. Additionally, the compound exhibits fluorescence properties under UV light, which could be exploited in sensor technologies.
In terms of biological activity, preliminary assays have shown that CAS No. 374922-67-5 possesses moderate inhibitory effects on certain enzymes relevant to neurodegenerative diseases. While these findings are still in the early stages of exploration, they highlight the potential for further research into its therapeutic applications.
The environmental impact of 4-(2,3,5,6-Tetrafluorophenoxy)methylbenzoic Acid has also been a topic of interest. Studies conducted under simulated environmental conditions suggest that the compound undergoes slow degradation under UV light and microbial action. These results underscore the importance of responsible handling and disposal practices to minimize ecological risks.
In conclusion, CAS No. 374922-67-5, or 4-(2,3,5,6-Tetrafluorophenoxy)methylbenzoic Acid, represents a promising compound with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into its properties and potential uses.
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